3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide
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Overview
Description
3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a cyclopropylmethyl group attached to the nitrogen atom The cyclopropyl group is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide typically involves multiple steps:
Formation of the cyclopropylmethyl intermediate: This can be achieved through the reaction of thiophene-2-carboxaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the difluoro groups: The difluoro groups can be introduced via a halogen exchange reaction using a suitable fluorinating agent.
Coupling with benzamide: The final step involves coupling the difluoro-substituted intermediate with benzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the difluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amine derivatives.
Substitution: Products where the difluoro groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide-containing compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoro groups and the thiophene ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the cyclopropylmethyl and thiophene substituents.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the difluoro groups.
3,4-difluoro-N-methylbenzamide: Lacks the cyclopropylmethyl and thiophene substituents.
Uniqueness
3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide is unique due to the combination of difluoro groups, a cyclopropylmethyl group, and a thiophene ring. This unique structure can confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHDALNWRVJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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